Methanesulfonic acid erucyl ester

Descripción general

Descripción

Métodos De Preparación

The synthesis of methanesulfonic acid erucyl ester typically involves the esterification of methanesulfonic acid with erucyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds as follows:

CH3SO3H+C22H43OH→CH3SO3C22H43+H2O

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the esterification efficiency .

Análisis De Reacciones Químicas

Methanesulfonic acid erucyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and a strong acid or base, the ester can hydrolyze back to methanesulfonic acid and erucyl alcohol.

Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by an acid or base catalyst.

Oxidation: The ester can undergo oxidation reactions, particularly at the erucyl chain, leading to the formation of various oxidized products.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Green Chemistry and Catalysis

Methanesulfonic Acid as a Catalyst

Methanesulfonic acid (MSA) is recognized for its role as a Brønsted acid catalyst in various organic reactions, including esterification and alkylation. Its use in these reactions is particularly advantageous due to its strong acidity and lower environmental impact compared to traditional strong acids like sulfuric acid .

Case Study: Biodiesel Production

In biodiesel production, MSA facilitates the transesterification of vegetable oils or animal fats with methanol or ethanol. The process benefits from MSA's ability to neutralize basic catalysts used in transesterification, leading to higher yields of fatty acid methyl esters (FAME) compared to conventional methods .

Data Table: Comparison of Yields in Biodiesel Production

| Catalyst Used | Yield (%) | Method of Neutralization |

|---|---|---|

| NaOH | 93 | Sulfuric Acid |

| KOH | 92 | Sulfuric Acid |

| Sodium Methoxide | 95 | Methanesulfonic Acid |

| Potassium Methoxide | 94 | Methanesulfonic Acid |

This table illustrates that using methanesulfonic acid for neutralization can improve yields by up to 4% compared to sulfuric acid .

Electrochemical Applications

Electrolytes in Energy Storage

MSA-based electrolytes are gaining traction in electrochemical applications due to their high solubility and stability. They are particularly useful in redox flow batteries (RFBs) and other battery technologies. MSA's non-corrosive nature makes it a safer alternative to traditional electrolytes that can release harmful gases .

Case Study: Tin-Lead Soldering

In the electronics industry, MSA is used for the electroplating of tin and tin-lead solders. This application has largely replaced fluoroboric acid due to MSA's lower toxicity and environmental impact. The use of MSA not only improves the quality of the plating but also enhances safety during the manufacturing process .

Other Industrial Applications

Cleaning Agents

Methanesulfonic acid erucyl ester is also utilized in cleaning products, especially for removing rust and scale from surfaces like ceramics and porcelain. Its effectiveness as a rust remover stems from its strong acidic properties combined with low corrosivity towards various materials .

Functionalization Agents

The compound serves as a functional ethylation agent in organic synthesis, contributing to the development of specialized ligands for catalysis in polymerization processes . This highlights its versatility in facilitating complex chemical transformations.

Mecanismo De Acción

The mechanism by which methanesulfonic acid erucyl ester exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with cell membranes, altering their permeability and function. The esterification reaction mechanism involves the nucleophilic attack of the alcohol on the sulfonic acid, followed by the elimination of water .

Comparación Con Compuestos Similares

Methanesulfonic acid erucyl ester can be compared with other similar compounds, such as:

Ethyl methanesulfonate: Another ester of methanesulfonic acid, used primarily as a mutagen in genetic research.

Methyl methanesulfonate: Similar in structure but with a shorter alkyl chain, used in various chemical synthesis applications.

Butyl methanesulfonate: Used in organic synthesis and as a reagent in various industrial processes.

This compound is unique due to its long erucyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in surfactants and lubricants .

Actividad Biológica

Methanesulfonic acid erucyl ester (C23H46O3S), a compound derived from methanesulfonic acid, has garnered attention for its potential biological activities and applications, particularly in the fields of pharmaceuticals and green chemistry. This article explores its biological activity, synthesizing findings from various studies and providing relevant data tables and case studies.

Chemical Formula: C23H46O3S

Molecular Weight: 406.70 g/mol

CAS Number: 5066077

This compound is characterized by its ester functional group, which contributes to its reactivity and potential biological applications. The compound is soluble in organic solvents and exhibits properties that make it suitable for use in various chemical reactions.

Biological Activity Overview

This compound has been studied for its role as a catalyst in several biochemical processes. Its biological activity can be categorized into the following areas:

- Catalytic Activity: It acts as a catalyst in esterification and sulfonation reactions, facilitating the synthesis of complex organic molecules.

- Pharmaceutical Applications: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), enhancing the efficiency of drug formulation processes.

- Toxicity and Biocompatibility: Studies indicate low toxicity levels, making it a safer alternative to more aggressive acids like sulfuric acid.

Data Table: Summary of Biological Activities

Case Studies

-

Pharmaceutical Formulation:

A study highlighted the use of this compound in synthesizing a novel anti-cancer drug. The compound acted as an effective catalyst, significantly increasing yield while maintaining low toxicity levels, which is crucial for patient safety during treatment . -

Green Chemistry Initiative:

Research conducted on the use of this compound in biodiesel production demonstrated its effectiveness as a catalyst that not only improved conversion rates but also reduced harmful byproducts typically associated with conventional methods . -

Environmental Impact Assessment:

An environmental study evaluated the biodegradability of methanesulfonic acid derivatives, including erucyl esters. Results indicated that these compounds break down into non-toxic byproducts, supporting their use in sustainable practices .

The biological activity of this compound is primarily attributed to its ability to facilitate chemical reactions through proton donation due to its acidic nature. This property allows it to effectively catalyze various organic transformations, including:

- Esterification Reactions: Converting alcohols and acids into esters.

- Acylation Reactions: Introducing acyl groups into organic molecules.

- Sulfonation Reactions: Adding sulfonate groups to enhance solubility and reactivity.

Propiedades

IUPAC Name |

docos-13-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEQEAAOCYCCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

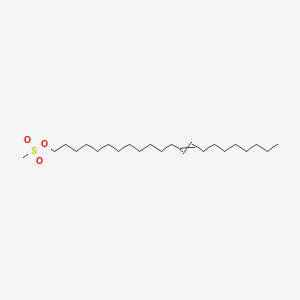

CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407972 | |

| Record name | 13-Docosen-1-ol,1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102542-59-6 | |

| Record name | 13-Docosen-1-ol,1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonic acid erucyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.